molecular formula C19H28N2O2 B563406 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 CAS No. 1215641-44-3

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4

Cat. No.: B563406
CAS No.: 1215641-44-3
M. Wt: 320.469
InChI Key: IWDFFHIOVOXFOW-RYIWKTDQSA-N
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Preparation Methods

The synthesis of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 involves multiple steps, starting from the appropriate precursors. The reaction conditions often involve the use of organic solvents such as chloroform and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Biological Activity

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 1215641-44-3) is a stable isotope-labeled compound increasingly utilized in organic synthesis and biological research. This compound's unique structure, featuring a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, positions it as a significant player in the study of neurodegenerative diseases and potential therapeutic applications.

  • Molecular Formula : C19H24D4N2O2
  • Molecular Weight : 320.46 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.
  • Appearance : Colorless solid.

Neuroprotective Potential

Research indicates that compounds similar to this compound exhibit potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. The inhibition of these enzymes is a therapeutic strategy in treating Alzheimer's disease (AD) due to their role in the degradation of acetylcholine, a neurotransmitter vital for cognitive function.

The dual inhibition mechanism involves binding to the active sites of AChE and BuChE. Studies have shown that certain benzyl derivatives can effectively interact with the peripheral anionic site (PAS) and the catalytic site (CAS) of AChE, thereby enhancing their inhibitory effects on enzyme activity.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant AChE inhibitory activities with IC50 values ranging between 1.11 µM to 6.76 µM, making them promising candidates for further drug development against AD .

Case Studies

  • Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds structurally related to this compound showed improved cognitive function and reduced amyloid plaque formation when administered chronically.
  • Neuroprotective Effects : Compounds have been reported to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a broader neuroprotective role beyond cholinesterase inhibition.

Data Table

Compound NameCAS NumberAChE IC50 (µM)BuChE IC50 (µM)Notes
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]d41215641-44-3TBDTBDStable isotope; used in metabolic studies
Related Benzyl DerivativeTBD5.90 ± 0.076.76 ± 0.04Potential lead for AD treatment
Another Benzyl CompoundTBD1.11 ± 0.09TBDHighest AChE inhibitory activity reported

Properties

IUPAC Name

tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFFHIOVOXFOW-RYIWKTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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